Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
CAS No.: 1524889-36-8
Cat. No.: VC3025405
Molecular Formula: C10H9F3O2S
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate - 1524889-36-8](/images/structure/VC3025405.png)
Specification
CAS No. | 1524889-36-8 |
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Molecular Formula | C10H9F3O2S |
Molecular Weight | 250.24 g/mol |
IUPAC Name | ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate |
Standard InChI | InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 |
Standard InChI Key | YBBWUNHCYWPSDH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F |
Canonical SMILES | CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F |
Introduction
Chemical Structure and Basic Properties
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate (CAS: 1524889-36-8) is a fluorinated ester containing a sulfanyl (thioether) linkage. The molecular formula is C₁₀H₉F₃O₂S with a molecular weight of 250.24 g/mol . The structure features an ethyl ester group connected to a fluoroacetate moiety, which is further linked to a 2,4-difluorophenyl group via a sulfur atom. The compound can be represented by the SMILES notation: O=C(OCC)C(SC1=CC=C(F)C=C1F)F .
Physical and Chemical Properties
The basic physical and chemical properties of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate are summarized in Table 1:
The compound contains several distinct functional groups that contribute to its chemical reactivity:
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An ethyl ester group (-COOC₂H₅)
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A fluorinated carbon (-CHF-)
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A sulfanyl (thioether) linkage (-S-)
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A 2,4-difluorophenyl aromatic ring
Parameter | Suggested Condition | Rationale |
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Solvent | Sulfolane, DMF, or DMSO | Polar aprotic solvents facilitate nucleophilic substitution reactions |
Temperature | 120-165°C | Higher temperatures facilitate nucleophilic substitution with halofluoroacetates |
Catalyst | Phase-transfer catalyst (e.g., N-hexadecyl-N,N,N-trimethylammonium bromide) | Enhances reaction efficiency, similar to fluoroacetate synthesis |
Reaction Time | 2-3 hours | Based on similar fluorinated ester syntheses |
The synthesis of ethyl fluoroacetate, a structural component of the target compound, achieves yields of 83.5% under optimized conditions with potassium fluoride and a phase-transfer catalyst in sulfolane , suggesting that similar yields might be achievable for Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate with appropriate optimization.
Chemical Reactivity and Stability
The chemical reactivity of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is influenced by its functional groups and the presence of multiple fluorine atoms.
Reactivity of Functional Groups
The compound contains several reactive functional groups that can participate in various chemical transformations:
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Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, potentially forming 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetic acid.
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α-Fluorinated Carbon: The C-F bond adjacent to the carbonyl group may undergo nucleophilic substitution under specific conditions. This reactivity is similar to that observed in other α-fluoroesters.
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Sulfanyl Group: The thioether linkage can undergo oxidation to form sulfoxide or sulfone derivatives, analogous to the chemistry of ethyl 2-fluoro-2-(phenylsulfinyl)acetate .
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Difluorophenyl Group: The aromatic ring with two fluorine substituents is relatively electron-deficient, potentially influencing its participation in electrophilic aromatic substitution reactions.
Stability Considerations
Recent research on fluorinated compounds suggests potential stability issues that may be relevant to Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate:
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C-F Bond Stability: While C-F bonds are generally strong, certain fluorinated structures may exhibit specific stability issues. The monofluoroalkyl group (-CHF-) in the presence of intramolecular nucleophiles may be susceptible to nucleophilic attack, potentially leading to defluorination under certain conditions .
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β-Fluoro Carbonyl Compounds: Compounds with fluorine atoms at the β-position relative to carbonyl groups with acidic α-protons can be prone to HF elimination .
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Storage Conditions: Based on properties of similar fluorinated esters, the compound should likely be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Analytical Characterization
While detailed analytical data specifically for Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is limited in the available literature, standard analytical techniques applicable to similar compounds would likely include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the ethyl group, the fluorinated methine proton, and the aromatic protons
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¹⁹F NMR would display distinct signals for the three fluorine atoms in different chemical environments
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¹³C NMR would show characteristic splitting patterns due to C-F coupling
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for C=O stretching (approximately 1700-1750 cm⁻¹)
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C-F stretching vibrations (typically 1000-1400 cm⁻¹)
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C-S stretching vibrations (approximately 600-800 cm⁻¹)
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection would be suitable for purity determination
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Typical mobile phases might include acetonitrile/water or methanol/water mixtures
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Gas Chromatography-Mass Spectrometry (GC-MS):
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If sufficiently volatile, GC-MS could provide both retention time data and mass spectral information for identification and purity assessment
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